(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate
Overview
Description
(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate: is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate typically involves the reaction of (5-methyl-1,2-oxazol-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(5-methyl-1,2-oxazol-3-yl)methanol+methanesulfonyl chloride→(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
- Substitution reactions yield various substituted oxazole derivatives.
- Oxidation reactions can produce oxazole N-oxides or other oxidized derivatives.
- Reduction reactions typically yield reduced oxazole derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate depends on its specific application. In nucleophilic substitution reactions, the methanesulfonate group acts as a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the oxazole ring. This results in the formation of various substituted products.
Comparison with Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methanol: The precursor to (5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate.
3-amino-5-methylisoxazole: Another oxazole derivative with different functional groups and reactivity.
Oxazole: The parent compound of the oxazole family.
Uniqueness:
- The presence of the methanesulfonate group in this compound makes it a versatile intermediate for further chemical transformations.
- Its ability to undergo various substitution reactions makes it valuable in synthetic organic chemistry.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4S/c1-5-3-6(7-11-5)4-10-12(2,8)9/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWPWGJSKETBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.